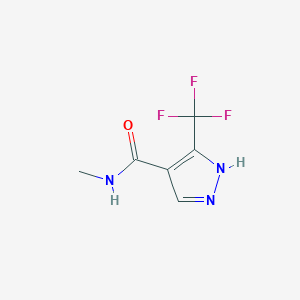

N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound serves as a core structure for numerous agrochemical and pharmaceutical agents due to its versatile bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, contributing to improved pesticidal and antifungal properties . Notably, derivatives of this scaffold, such as penthiopyrad (1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide), are commercialized as succinate dehydrogenase inhibitors (SDHIs) targeting fungal pathogens in agriculture .

Synthetic routes typically involve condensation of substituted pyrazole carboxylic acids with aryl amines. For example, compound 6a (1-methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide) was synthesized with an 86.4% yield, demonstrating high antifungal efficacy .

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C6H6F3N3O/c1-10-5(13)3-2-11-12-4(3)6(7,8)9/h2H,1H3,(H,10,13)(H,11,12) |

InChI Key |

IKVSNIBWNAPJFM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(NN=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Key Reaction Pathway:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Methyl hydrazine HCl, MeOH/H₂O, reflux | Pyrazole intermediate | 65–75% |

| 2 | Distillation | Purified N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | ≥90% purity |

a) Nucleophilic Acyl Substitution

The carboxamide group undergoes nucleophilic substitution to form derivatives. For example, reaction with thionyl chloride (SOCl₂) converts the carboxamide to an acid chloride, enabling subsequent coupling with amines :

Example Reaction:

Notable Derivatives:

-

N-(5-Trifluoromethylpyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide : Exhibits 50% inhibition against Gibberella zeae at 100 µg/mL .

-

N-(Thiadiazolyl) derivatives : Synthesized via coupling with thiadiazole amines, showing antifungal activity (e.g., 7ah , IC₅₀ = 29 µM) .

b) Electrophilic Aromatic Substitution

The pyrazole ring’s C-5 position is susceptible to electrophilic attack due to the electron-withdrawing trifluoromethyl group. Halogenation and nitration have been reported under controlled conditions.

Hydrolysis and Functional Group Interconversion

The carboxamide group can be hydrolyzed to a carboxylic acid under basic conditions:

Reaction:

| Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | LiOH, THF, 70°C (2 h) | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 89% |

This acid serves as a precursor for esters, anhydrides, and other acyl derivatives .

Metabolic Transformations

In biological systems, the compound undergoes enzymatic modifications:

-

Demethylation : Loss of the N-methyl group forms 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (PAM), a major metabolite .

-

Glucuronidation : Conjugation with glucuronic acid enhances water solubility for excretion .

Stability and Reactivity

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized for its potential in drug development due to the presence of the trifluoromethyl group, which enhances pharmacokinetic properties.

Antifungal Activity

A series of derivatives of N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been synthesized and tested for antifungal activity. Notably, compounds with pyridinyl substitutions exhibited moderate antifungal effects against various phytopathogenic fungi. For instance, certain derivatives showed more than 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Properties

The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), leading to anti-inflammatory effects. Research indicates that similar pyrazole derivatives can significantly inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, demonstrating potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Studies have evaluated the anti-tumor potential of this compound derivatives against various cancer cell lines. For example, derivatives showed promising IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, indicating their potential as anti-cancer agents .

Agrochemical Applications

The stability and bioactivity of this compound make it valuable in agrochemical formulations.

Herbicides and Pesticides

This compound is utilized in the synthesis of herbicides and pesticides due to its effective biological activity against a range of agricultural pests. Its unique chemical properties allow for the development of novel agrochemical products that can enhance crop protection while minimizing environmental impact.

Materials Science

This compound is also explored in materials science for its unique properties.

Advanced Materials Development

The compound's chemical structure contributes to the development of advanced materials with tailored properties. Its ability to undergo various chemical transformations allows researchers to create derivatives that can be used in innovative material applications, including coatings and composites .

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, several compounds were found to inhibit fungal growth significantly compared to standard treatments, highlighting their potential as effective agricultural fungicides .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of pyrazole derivatives revealed that they could effectively modulate inflammatory pathways by inhibiting key cytokines, suggesting their utility in developing new therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Alkyl vs. N-Aryl Substitutions

- N-Methyl vs. N-Ethyl : The replacement of the N-methyl group with ethyl (e.g., in penthiopyrad) introduces steric bulk, enhancing binding to SDH enzymes. Penthiopyrad exhibits broad-spectrum fungicidal activity against Botrytis cinerea and Rhizoctonia solani at field-relevant concentrations .

- N-Phenyl Derivatives : Substituting the methyl group with phenyl (e.g., compound 10a–k ) reduces antifungal potency, suggesting that smaller N-alkyl groups optimize target interaction .

Trifluoromethyl vs. Difluoromethyl Substitutions

- Trifluoromethyl (CF₃) : Compounds retaining the CF₃ group at the 3-position (e.g., 5i and 5k ) show >90% inhibition of Stellaria media at 150 g/ha, highlighting its role in herbicidal activity .

- Difluoromethyl (CHF₂) : Derivatives like 5c (3-difluoromethyl analog) achieve similar herbicidal efficacy but with reduced persistence due to lower metabolic stability .

Amide Nitrogen Modifications

Aryl vs. Heteroaryl Substitutions

- Pyridinyl Substituents : Derivatives with pyridinyl groups (e.g., 6a and 6b–l ) exhibit strong antifungal activity (EC₅₀: 0.5–2.0 µg/mL) against Fusarium oxysporum .

- Chloropyridinyl Derivatives : Chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives show nematocidal activity (LC₅₀: 12–25 mg/L) against Meloidogyne incognita, attributed to enhanced electrophilic interactions with target proteins .

- Thiophene Substituents : Penthiopyrad’s thiophene ring improves systemic mobility in plants, enabling foliar and soil applications .

Substituted Phenyl Groups

- Chlorophenyl Derivatives : Compounds like N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide exhibit dual insecticidal and fungicidal activity, likely due to halogen-mediated hydrophobic interactions .

- Methoxybenzyl Groups: 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide (CAS 956753-95-0) shows moderate nematocidal activity, suggesting methoxy groups may reduce potency compared to halogenated analogs .

Table 1: Comparative Bioactivity of Selected Derivatives

Biological Activity

N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antifungal, antibacterial, and anticancer properties, supported by recent research findings and case studies.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit moderate antifungal activity against various phytopathogenic fungi. A study synthesized several derivatives and assessed their efficacy against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Notably, compounds 6a, 6b, and 6c showed over 50% inhibition against G. zeae at a concentration of 100 µg/mL, outperforming commercial fungicides such as carboxin and boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Target Fungi | Inhibition (%) at 100 µg/mL | Comparison Fungicide |

|---|---|---|---|

| 6a | Gibberella zeae | >50% | Carboxin |

| 6b | Fusarium oxysporum | Moderate | Boscalid |

| 6c | Cytospora mandshurica | Moderate | Carboxin |

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been investigated. A study reported that certain derivatives effectively inhibited the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds not only inhibited bacterial growth but also prevented biofilm formation, demonstrating superior efficacy compared to vancomycin .

Table 2: Antibacterial Activity Against Resistant Strains

| Compound | Target Bacteria | MIC (µg/mL) | Selectivity Factor |

|---|---|---|---|

| Compound A | MRSA | <10 | >20 |

| Compound B | Enterococcus faecalis | <5 | >20 |

Anticancer Activity

The anticancer properties of this compound have garnered attention due to its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that compounds with the pyrazole scaffold can induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase-3 activity significantly at concentrations as low as 1.0 µM . Furthermore, molecular docking studies suggest strong binding affinity to matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer progression.

Case Study: Apoptosis Induction in Cancer Cells

In one notable study, the compound was tested on Jurkat cells to evaluate its effects on cell cycle progression. The results indicated a significant alteration in cell cycle phases upon treatment with the compound, suggesting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how are key intermediates purified?

- Methodology :

- Step 1 : Start with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1), a precursor synthesized via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions .

- Step 2 : Convert the carboxylic acid to the carboxamide via coupling reactions. For example, use thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with methylamine in anhydrous dichloromethane at 0–5°C .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product. Purity is verified by HPLC (>98%) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Methods :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 238.06 (calculated for C₇H₈F₃N₃O). Fragmentation patterns distinguish the pyrazole and carboxamide moieties .

- FT-IR : Characteristic peaks include N-H stretching (~3300 cm⁻¹) for the carboxamide and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in coupling steps?

- Contradiction Analysis : Low yields (<50%) often arise from incomplete acylation or side reactions (e.g., hydrolysis of the acyl chloride).

- Optimization Strategies :

- Use coupling agents like EDCl/HOBt to bypass acyl chloride formation, improving yields to >75% in DMF at 25°C .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1:1.2 molar ratio of acid to amine) .

Q. How do discrepancies in reported solubility data impact formulation for biological assays?

- Data Conflict : Solubility varies widely (e.g., 2.3 mg/mL in DMSO vs. 0.8 mg/mL in PBS), complicating in vitro testing.

- Resolution :

- Pre-saturate solvents with the compound and sonicate for 30 minutes. Validate solubility using nephelometry .

- For hydrophobic matrices (e.g., lipid nanoparticles), use co-solvents like PEG-400 (10% v/v) to enhance bioavailability .

Q. What advanced analytical methods quantify trace residues of this compound in environmental samples?

- Methodology :

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Detection limit: 0.1 ppb in soil/water matrices .

- Sample Preparation : Solid-phase extraction (SPE) using HLB cartridges improves recovery rates (>85%) for regulatory compliance .

Q. How do structural modifications (e.g., replacing -CF₃ with -Cl) alter bioactivity?

- SAR Insights :

- -CF₃ Group : Enhances metabolic stability and lipophilicity (logP = 1.9), critical for pesticidal activity in penthiopyrad metabolites .

- -Cl Substitution : Reduces binding affinity to fungal cytochrome bc₁ (IC₅₀ increases from 0.8 µM to >5 µM), as shown in comparative docking studies .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 237.16 g/mol | |

| Melting Point | 203–205°C (recrystallized) | |

| LogP (Predicted) | 1.9 (XLogP3-AA) | |

| HPLC Retention Time | 4.2 min (C18, 70% acetonitrile) |

Contradiction Resolution Example

Issue : Conflicting NMR data for the pyrazole C-H proton (δ 7.2 vs. δ 7.8 in DMSO-d₆).

Analysis : Solvent polarity and hydrogen bonding alter chemical shifts. Use 2D NMR (COSY, HSQC) to resolve ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.